![molecular formula C8H10N2 B15207363 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine](/img/structure/B15207363.png)
7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyridine ring. Compounds with such structures are often of significant interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine derivative, the cyclization can be achieved using reagents like phosphorus oxychloride or polyphosphoric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the cyclization and subsequent purification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyridine ring.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the pyridine ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Hydrogenated derivatives.
Substitution: Substituted derivatives with halogen or sulfonyl groups.
Aplicaciones Científicas De Investigación
7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific kinases involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine: Another nitrogen-containing heterocycle with potential biological activities.
Pyrrolo[3,4-b]pyridine: A compound with a different ring fusion pattern but similar chemical properties.
Uniqueness: 7-Methyl-3,7-dihydro-2H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its methyl group and fused ring system confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C8H10N2 |
|---|---|
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
7-methyl-2,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H10N2/c1-10-6-2-3-7-4-5-9-8(7)10/h2-3,6H,4-5H2,1H3 |
Clave InChI |
MRRNILSVZLFYQJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C2C1=NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


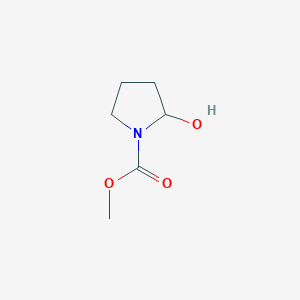
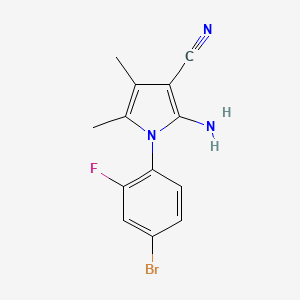

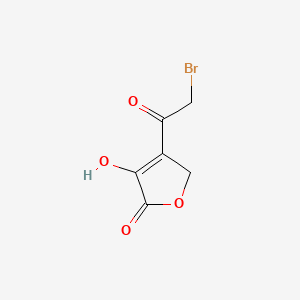

![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
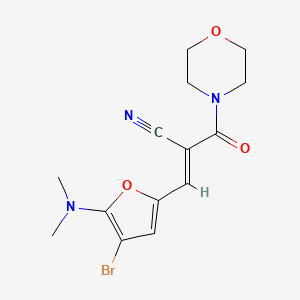
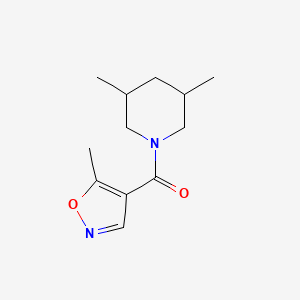
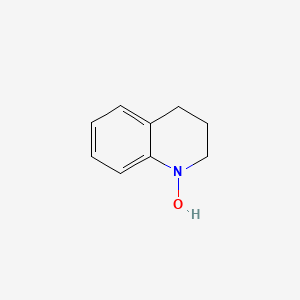
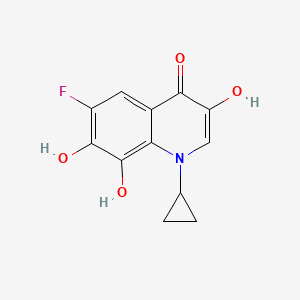
![(2R,3R,4S,5R)-2-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15207334.png)
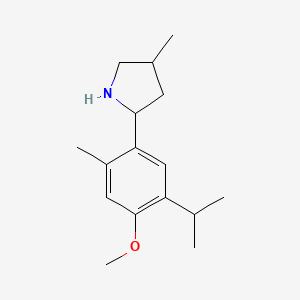
![Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)

